

# A Technical Guide to the Spectroscopic Data of Quetiapine S-oxide

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## Compound of Interest

Compound Name: Quetiapine S-oxide

Cat. No.: B1313104

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This guide provides an in-depth analysis of the spectroscopic data for **Quetiapine S-oxide**, a principal oxidation impurity and metabolite of the antipsychotic drug Quetiapine. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

## Spectroscopic Data Presentation

The quantitative spectroscopic data for **Quetiapine S-oxide** (2-{2-[4-(5-oxo-5H-5λ4-dibenzo[b,f][1][2]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol) are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker 300 MHz Advance NMR spectrometer, with chemical shifts ( $\delta$ ) reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard.<sup>[1]</sup> The solvent used was deuterated dimethyl sulfoxide (DMSO-d6).<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Quetiapine S-oxide**<sup>[1]</sup>

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
7.56-7.79	m	2H	Ar-H
7.28-7.49	m	4H	Ar-H
7.18	t ( $J = 7.5$ Hz)	1H	Ar-H
6.97-7.07	m	1H	Ar-H
3.41-3.56	m	6H	3 x OCH <sub>2</sub>
2.48-2.55	m	10H	5 x N-CH <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Quetiapine S-oxide**[\[1\]](#)

Chemical Shift ( $\delta$ ppm)	Assignment
157.00	Aromatic C
147.35	Aromatic C
142.55	Aromatic C
135.70	Aromatic C
132.05	Aromatic C
130.67	Aromatic C
130.56	Aromatic C
128.48	Aromatic C
124.73	Aromatic C
123.42	Aromatic C
122.19	Aromatic C
119.77	Aromatic C
119.00	Aromatic C
72.24	OCH <sub>2</sub>
68.21	OCH <sub>2</sub>
60.26	OCH <sub>2</sub>
57.17	N-CH <sub>2</sub>
52.77	N-CH <sub>2</sub>
45.28	N-CH <sub>2</sub>

## Infrared (IR) Spectroscopy

The IR spectrum exhibits a characteristic S=O stretching band, confirming the oxidation of the sulfur atom in the dibenzothiazepine ring.[1][2]

Table 3: IR Absorption Data for Quetiapine S-oxide[1]

Wavenumber (cm <sup>-1</sup> )	Assignment
3410	O-H stretching (broad)
2867	C-H stretching
1598	C=N stretching
1158, 1119	C-N stretching
1040	C-O-C symmetric stretching
1016	S=O stretching
881, 837	Ar-H bending
657, 617	C-S stretching

## Mass Spectrometry (MS)

Mass spectral analysis confirms the molecular weight of **Quetiapine S-oxide**. The molecular formula is C<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>3</sub>S, with a molecular weight of 399.51 g/mol .<sup>[3][4]</sup> The mass spectrum shows a prominent protonated molecular ion [M+H]<sup>+</sup> at m/z 400.<sup>[1][2]</sup>

Table 4: Mass Spectrometry Data for **Quetiapine S-oxide**<sup>[1]</sup>

m/z	Ion	Relative Intensity (%)
400	[M+H] <sup>+</sup>	83
422	[M+Na] <sup>+</sup>	5

## Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic analysis of **Quetiapine S-oxide**.

## Synthesis of Quetiapine S-oxide<sup>[1][2]</sup>

**Quetiapine S-oxide** (IV) is synthesized by the oxidation of Quetiapine hemifumarate (II).

Quetiapine hemifumarate is oxidized using hydrogen peroxide in methanol in the presence of

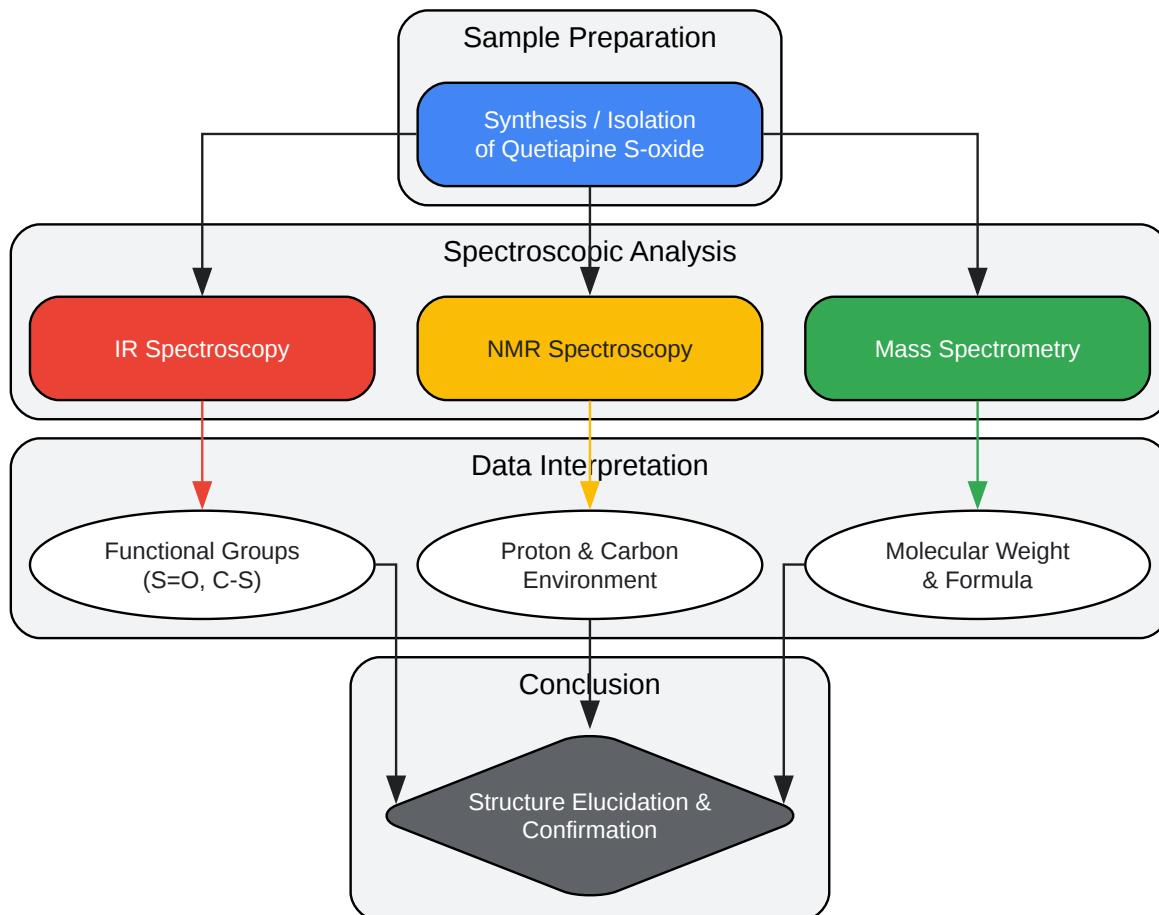
sodium tungstate dihydrate, which acts as a catalyst.[1][2] Another reported method involves the oxidation of Quetiapine with 20% hydrogen peroxide in the presence of manganese dioxide at room temperature.

## Spectroscopic Analysis[1][2]

- Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum FT-IR Spectrometer. The analysis was performed using a 1% potassium bromide (KBr) pellet of the sample.[1][2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker 300 MHz Advance NMR spectrometer. The operating frequencies were 300 MHz for  $^1\text{H}$  NMR and 75 MHz for  $^{13}\text{C}$  NMR. Samples were dissolved in DMSO-d6, and Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts.[1]
- Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 1100 Series LC-MSD-TRAP-SL system. The analysis was conducted using Direct Inlet Probe (DIP) Mass Spectrometry.[1]

## Visualization of Analytical Workflow

The logical workflow for the characterization of **Quetiapine S-oxide** is depicted below. This process begins with the synthesis or isolation of the compound, followed by parallel spectroscopic analyses to elucidate and confirm its chemical structure.



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Caption: Workflow for the Spectroscopic Characterization of **Quetiapine S-oxide**.

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